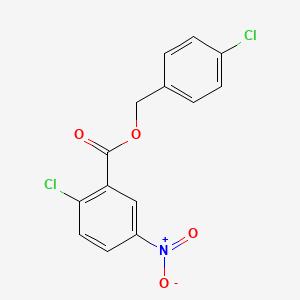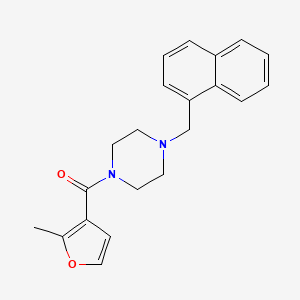![molecular formula C22H17BrN4O B5764693 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazone derivative of 4-methoxybenzaldehyde and 2-(4-bromophenyl)-4-quinazolinyl, which possesses various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it is believed to exert its antitumor activity through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. The compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways.
Biochemical and physiological effects:
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to exhibit various biochemical and physiological effects. It has been found to induce the generation of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell signaling pathways. The compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has limited solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis of the compound can be challenging, requiring specialized equipment and expertise.
Future Directions
The potential therapeutic applications of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone are vast and require further investigation. Future research should focus on elucidating the mechanism of action of the compound and identifying its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties should be explored. The compound's potential use as a drug delivery system and its application in combination therapy should also be investigated.
Conclusion:
In conclusion, 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a promising chemical compound that has shown significant potential in the treatment of various diseases. Its unique chemical structure and biochemical properties make it an attractive candidate for further research and development. The compound's potential therapeutic applications and mechanism of action require further investigation, and the development of more efficient synthesis methods and optimization of its pharmacokinetic properties should be explored.
Synthesis Methods
The synthesis of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of 4-methoxybenzaldehyde and 2-(4-bromophenyl)-4-quinazolinylhydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired hydrazone product. The synthesis method has been optimized to yield high purity and yield of the product.
Scientific Research Applications
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and liver cancer. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-28-18-12-6-15(7-13-18)14-24-27-22-19-4-2-3-5-20(19)25-21(26-22)16-8-10-17(23)11-9-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBWTPMFVMGQKQ-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)




![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)